molecular formula C15H18N2O4 B8328563 (5-methoxy-4-oxoquinazolin-3(4H)-yl)methyl pivalate

(5-methoxy-4-oxoquinazolin-3(4H)-yl)methyl pivalate

Cat. No. B8328563
M. Wt: 290.31 g/mol
InChI Key: XOQGHMCBVQZZPN-UHFFFAOYSA-N
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Patent
US07820683B2

Procedure details

Magnesium bromide (7 g, 38 mmol) was added to a solution of (5-methoxy-4-oxoquinazolin-3(4H)-yl)methyl pivalate (7.4 g, 25.5 mmol) in pyridine (25 ml). The mixture was stirred at 120° C. for one hour. After cooling, the solvents were evaporated under high vacuum. Diluted acetic acid (15 ml in 100 ml water) was added. The precipitated solid was filtered, washed with water and dried under high vacuum in the presence of P2O5 to give (5-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl pivalate as a white solid (6.33 g, 90%); NMR Spectrum (CDCl3) 1.23 (s, 9H), 5.93 (s, 2H), 6.99 (d, 1H), 7.22 (d, 1H), 7.68 (t, 1H), 8.21 (s, 1H); Mass spectrum MH+ 277.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-].[Mg+2].[Br-].[C:4]([O:10][CH2:11][N:12]1[C:21](=[O:22])[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][C:19]=2[O:23]C)[N:14]=[CH:13]1)(=[O:9])[C:5]([CH3:8])([CH3:7])[CH3:6]>N1C=CC=CC=1>[C:4]([O:10][CH2:11][N:12]1[C:21](=[O:22])[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][C:19]=2[OH:23])[N:14]=[CH:13]1)(=[O:9])[C:5]([CH3:8])([CH3:7])[CH3:6] |f:0.1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
[Br-].[Mg+2].[Br-]
Name
Quantity
7.4 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)OCN1C=NC2=CC=CC(=C2C1=O)OC
Name
Quantity
25 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 120° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated under high vacuum
ADDITION
Type
ADDITION
Details
Diluted acetic acid (15 ml in 100 ml water) was added
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under high vacuum in the presence of P2O5

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(C)(C)C)(=O)OCN1C=NC2=CC=CC(=C2C1=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.33 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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